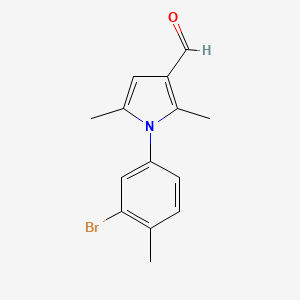

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

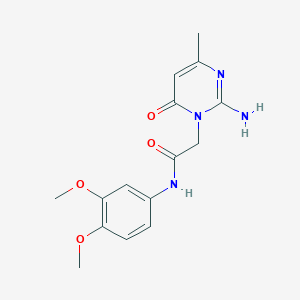

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (BMDPC) is a heterocyclic aldehyde that belongs to the group of pyrroles. It is a colorless, crystalline solid that is soluble in various organic solvents. BMDPC is an important compound in the field of organic chemistry, as it has been used in various synthesis methods and in the preparation of various pharmaceuticals.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

A study by Giannopoulos et al. (2014) demonstrated the use of a similar pyrrole-derived ligand in synthesizing a high nuclearity {Mn(III)25} barrel-like cluster. This compound, linked via Na(+) cations into a 1D polymeric topology, exhibits single-molecule magnetic behavior, illustrating its potential in the development of magnetic materials and supramolecular chemistry (Giannopoulos et al., 2014).

Organic Synthesis and Methodology Development

Research on the synthesis of pyrrole derivatives, including fluoropyrroles, has been reported by Surmont et al. (2009). They developed a methodology for preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, showcasing the versatility of pyrrole derivatives in synthesizing fluorinated compounds, which are valuable in pharmaceutical chemistry and material science (Surmont et al., 2009).

Chiral Molecule Synthesis

A study on the asymmetric synthesis of chiral dihydropyridines by Si-haia (2011) provides insight into the utilization of pyrrole derivatives in creating enantiomerically enriched compounds. This research highlights the role of pyrrole-based compounds in asymmetric catalysis and the synthesis of biologically active molecules (Chen Si-haia, 2011).

Molecular Electronics

The synthesis and characterization of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, as reported by Zhang and Tieke (2008), demonstrate the application of pyrrole derivatives in the field of molecular electronics. These polymers exhibit strong fluorescence and high quantum yield, indicating their potential use in organic light-emitting devices (OLEDs) and as models for studying the structure-property relationship in fluorescent materials (Zhang & Tieke, 2008).

Propiedades

IUPAC Name |

1-(3-bromo-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-9-4-5-13(7-14(9)15)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULJXIYVHBCRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2835493.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2835494.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

![2-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2835505.png)